molecular formula C20H22N2O6S B5612065 N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B5612065
M. Wt: 418.5 g/mol
InChI Key: OKMZWGPUFYCWPM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, a methoxy group, a piperidine ring, and a benzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-17-8-6-15(12-16(17)20(23)22-9-3-2-4-10-22)29(24,25)21-14-5-7-18-19(11-14)28-13-27-18/h5-8,11-12,21H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZWGPUFYCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety This can be achieved through the condensation of catechol with formaldehyde

    Formation of Benzodioxole Moiety: Catechol is condensed with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Introduction of Methoxy Group: The benzodioxole intermediate is then methylated using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of Piperidine Ring: The methoxybenzodioxole is reacted with piperidine and a suitable carbonyl source, such as phosgene or triphosgene, to form the piperidin-1-ylcarbonyl group.

    Sulfonamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide: Lacks the piperidine ring, making it less complex.

    N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(morpholin-1-ylcarbonyl)benzenesulfonamide: Contains a morpholine ring instead of a piperidine ring.

    N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is unique due to its combination of a benzodioxole moiety, a methoxy group, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

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